![molecular formula C9H8N2O4 B087966 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-32-2](/img/structure/B87966.png)
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one, also known as HMI-1, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazoles and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Effets Biochimiques Et Physiologiques
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neuronal death. In addition, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one in lab experiments is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and inflammation. Another direction is to explore its potential as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one and its effects on various signaling pathways.
Méthodes De Synthèse
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one can be synthesized using various methods, including the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a base. Another method involves the reaction of 5-hydroxy-3-methylisoxazole-4-carbaldehyde with 3-methyl-5-nitroisoxazole in the presence of a catalyst. Both methods result in the formation of 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one with good yields.
Applications De Recherche Scientifique
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and neurodegenerative diseases. In cancer research, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In neuroprotection, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to protect neurons from oxidative stress and prevent neuronal death. In neurodegenerative diseases, 4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propriétés
Numéro CAS |
14532-32-2 |
|---|---|
Nom du produit |
4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one |
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3 |
Clé InChI |
MQOVAKQJAKULLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
SMILES canonique |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Autres numéros CAS |
14532-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



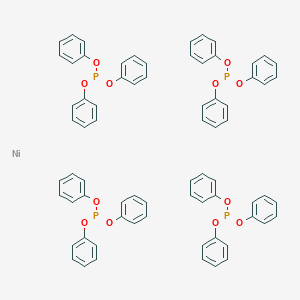
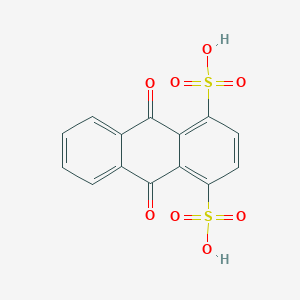
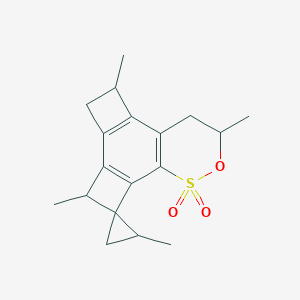

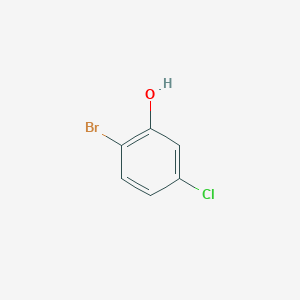
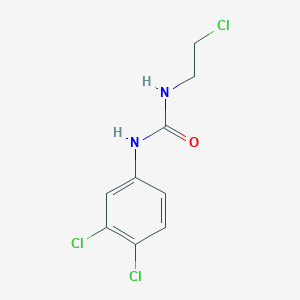
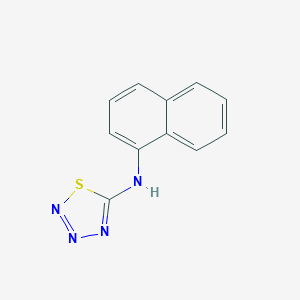
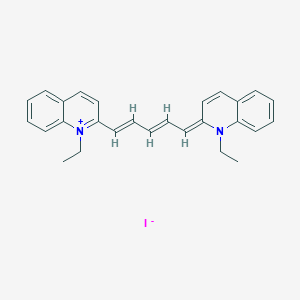
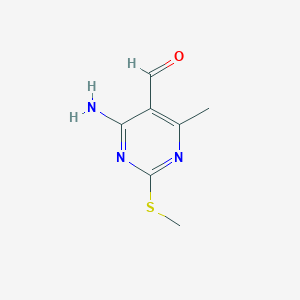
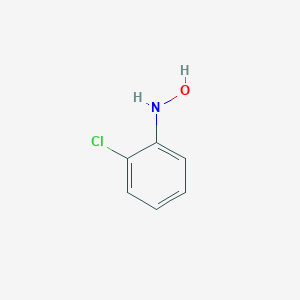
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
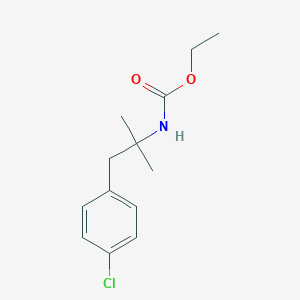
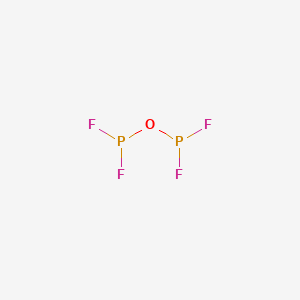
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)